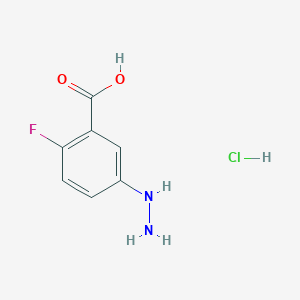![molecular formula C13H18O B15046487 [1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)
[1-(2,5-Dimethylphenyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,5-Dimethylphenyl)cyclobutyl]methanol: is an organic compound with the molecular formula C13H18O It is a cyclobutyl derivative with a methanol functional group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanone, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,5-Dimethylphenyl)cyclobutyl]methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various cyclobutyl derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Formation of various substituted cyclobutyl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2,5-Dimethylphenyl)cyclobutyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclobutyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
- [1-(2,4-Dimethylphenyl)cyclobutyl]methanol
- [1-(3,5-Dimethylphenyl)cyclobutyl]methanol
- [1-(2,5-Dimethylphenyl)cyclopropyl]methanol
Uniqueness:
- Structural Differences: The position and number of methyl groups on the phenyl ring can significantly influence the compound’s chemical and physical properties.
- Reactivity: The presence of the cyclobutyl ring and the hydroxyl group provides unique reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[1-(2,5-dimethylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-4-5-11(2)12(8-10)13(9-14)6-3-7-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
PLRAILMTAAHPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate](/img/structure/B15046407.png)
![3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
![N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide](/img/structure/B15046418.png)


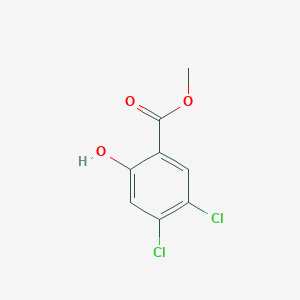
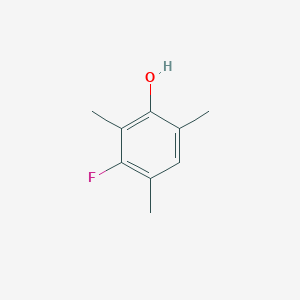
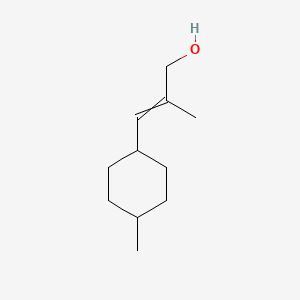

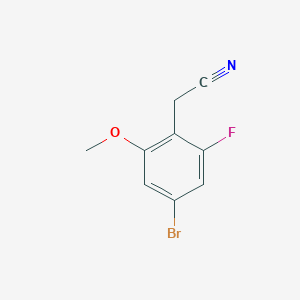
![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate](/img/structure/B15046496.png)
